![molecular formula C14H19F2NO B14016372 (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with difluoro and amino groups, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of Difluoro Groups: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amination: The amino group is introduced via nucleophilic substitution reactions using appropriate amines.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,6S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Swern oxidation.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols, primary or secondary amines.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying stereochemistry in biological systems.
Medicine
In medicinal chemistry, (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol
- (1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-one
Uniqueness
(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexan-1-ol is unique due to its specific stereochemistry and functional groups The presence of both difluoro and amino groups in a chiral cyclohexane ring sets it apart from other similar compounds
Eigenschaften
Molekularformel |
C14H19F2NO |
|---|---|
Molekulargewicht |
255.30 g/mol |
IUPAC-Name |
(1R,6S)-2,2-difluoro-6-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H19F2NO/c1-10(11-6-3-2-4-7-11)17-12-8-5-9-14(15,16)13(12)18/h2-4,6-7,10,12-13,17-18H,5,8-9H2,1H3/t10-,12+,13-/m1/s1 |
InChI-Schlüssel |
FUYSGOZAFKGWTE-KGYLQXTDSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N[C@H]2CCCC([C@@H]2O)(F)F |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2CCCC(C2O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


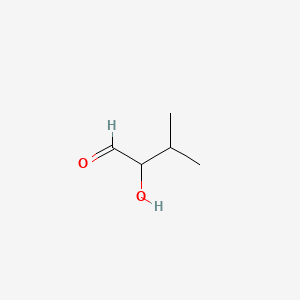
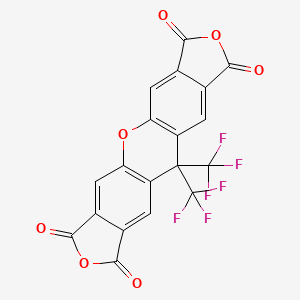

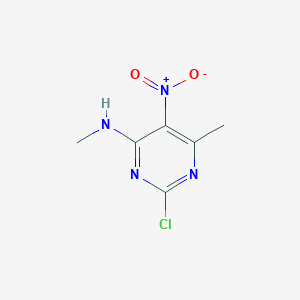
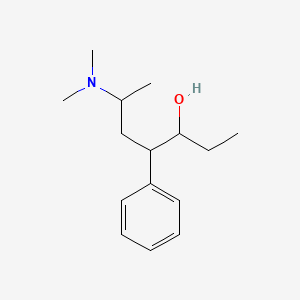
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
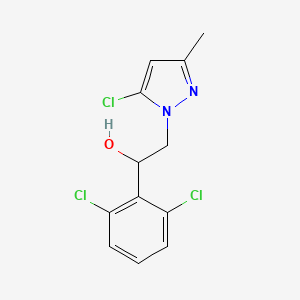

![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
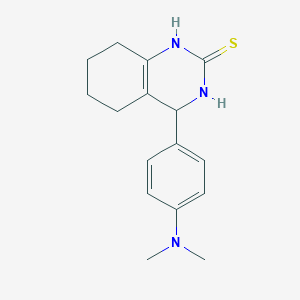
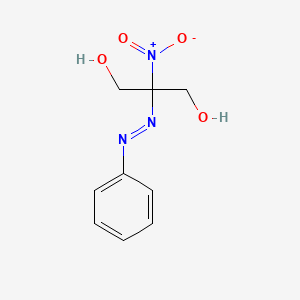
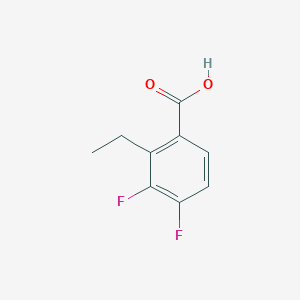
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)
